Superior Brain Retention and Therapeutic Index vs. Pimasertib in Murine PK and Orthotopic Glioma Models
In a direct head-to-head preclinical comparison, AS703988 (MSC2015103) demonstrated prolonged brain retention relative to pimasertib (AS703026/MSC1936369B), its closest structural analog. While pimasertib brain concentrations peaked at approximately 1 hour post-administration and then underwent relatively rapid clearance from brain tissue, AS703988 concentrations increased over time and remained elevated through the 24-hour time point (the last time point measured) [1]. In an orthotopic U87 glioblastoma mouse model, AS703988 achieved a higher brain tumor-to-normal brain exposure ratio (AUC₁₋₂₄h) compared to pimasertib, indicating preferential partitioning into tumor tissue within the CNS compartment [1]. Critically, pharmacodynamic (PD) analysis revealed differential target modulation: AS703988 inhibited phospho-ERK (pERK) robustly in brain tumor tissue but showed relatively less pERK suppression in adjacent normal brain parenchyma, whereas pimasertib produced comparable pERK inhibition in both tumor and normal brain tissues [1]. Collectively, these data suggest a wider therapeutic index in the brain for AS703988 versus pimasertib, a property that the authors note may extend to other barrier-protected tissues such as the retina [1].
| Evidence Dimension | Brain tumor-to-normal brain exposure ratio and differential target modulation in CNS tissues |
|---|---|
| Target Compound Data | Brain concentration elevated through 24 h post-dose; higher brain tumor-to-normal brain AUC₁₋₂₄h ratio; robust pERK inhibition in brain tumor with relatively lower pERK suppression in normal brain |
| Comparator Or Baseline | Pimasertib (AS703026): brain concentration peaked at ~1 h post-dose with rapid clearance; lower brain tumor-to-normal brain AUC₁₋₂₄h ratio; comparable pERK inhibition in both tumor and normal brain tissues |
| Quantified Difference | Pimasertib pERK inhibition at ~1 h: ~90% reduction; AS703988: sustained elevation in brain with marginal pERK modulation in normal tissue at later time points; differential tissue selectivity for pERK suppression quantified via immunoblotting in orthotopic U87 glioblastoma model |
| Conditions | Multiple-dose PK/PD study in mice; orthotopic U87 glioblastoma xenograft model; pERK measured by immunoblotting in brain tumor vs. normal brain tissue |
Why This Matters
For researchers investigating CNS-penetrant MEK inhibition or evaluating ocular safety margins, AS703988 provides a measurably superior brain therapeutic index compared to pimasertib, making it the compound of choice for glioblastoma, brain metastasis, or neuro-oncology preclinical studies where minimizing normal brain target modulation is essential.
- [1] Shaw JV, Zhang H, Carden R, et al. Abstract LB-456: Evaluation of brain pharmacokinetics as a potential differentiation factor for the MEK inhibitors, MSC2015103 and pimasertib. Cancer Research. 2012;72(8_Supplement):LB-456. doi:10.1158/1538-7445.AM2012-LB-456. View Source
